5-methyl-N-[[2-[(2-oxopyrrolidin-1-yl)methyl]phenyl]methyl]-1H-pyrazole-3-carboxamide
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Overview
Description
5-methyl-N-[[2-[(2-oxopyrrolidin-1-yl)methyl]phenyl]methyl]-1H-pyrazole-3-carboxamide is a complex organic compound featuring a pyrazole ring, a pyrrolidinone moiety, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-[[2-[(2-oxopyrrolidin-1-yl)methyl]phenyl]methyl]-1H-pyrazole-3-carboxamide typically involves multi-step organic reactionsThe phenyl group is often introduced through Suzuki-Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as palladium in Suzuki-Miyaura coupling, can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-methyl-N-[[2-[(2-oxopyrrolidin-1-yl)methyl]phenyl]methyl]-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halides and organometallic compounds are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
5-methyl-N-[[2-[(2-oxopyrrolidin-1-yl)methyl]phenyl]methyl]-1H-pyrazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The exact mechanism of action of 5-methyl-N-[[2-[(2-oxopyrrolidin-1-yl)methyl]phenyl]methyl]-1H-pyrazole-3-carboxamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The compound may influence various signaling pathways, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: These compounds share the pyrrolidinone moiety and exhibit similar biological activities.
Pyrazole derivatives: Compounds with a pyrazole ring often have comparable chemical properties and biological effects.
Phenyl-substituted compounds: The presence of a phenyl group is common in many bioactive molecules, contributing to their stability and activity
Uniqueness
5-methyl-N-[[2-[(2-oxopyrrolidin-1-yl)methyl]phenyl]methyl]-1H-pyrazole-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and drug development .
Properties
IUPAC Name |
5-methyl-N-[[2-[(2-oxopyrrolidin-1-yl)methyl]phenyl]methyl]-1H-pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2/c1-12-9-15(20-19-12)17(23)18-10-13-5-2-3-6-14(13)11-21-8-4-7-16(21)22/h2-3,5-6,9H,4,7-8,10-11H2,1H3,(H,18,23)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEGJFUBUHXQNMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C(=O)NCC2=CC=CC=C2CN3CCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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